Product packaging for Varenicline dihydrochloride(Cat. No.:CAS No. 230615-23-3)

Varenicline dihydrochloride

Cat. No.: B1662531
CAS No.: 230615-23-3
M. Wt: 284.18 g/mol
InChI Key: NZVVYNGXLGJKCW-DRJPZDRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Nicotinic Acetylcholine (B1216132) Receptor Ligands in Scientific Inquiry

The concept of a "receptive substance" was first proposed by John Newport Langley in 1905, laying the groundwork for receptor theory. nih.govnih.gov However, it wasn't until the mid-20th century that the nicotinic acetylcholine receptor (nAChR) was chemically identified, becoming the first neurotransmitter receptor to be isolated. nih.govnih.gov This breakthrough was made possible by the use of the electric organ of the fish Electrophorus electricus, which is exceptionally rich in nicotinic synapses, and the discovery of α-bungarotoxin, a snake venom toxin that specifically blocks neuromuscular transmission. nih.govsrce.hr

The development of nAChR agonists as research tools and potential therapeutics began in earnest in the early 1990s, following the discovery of nicotine's positive effects on memory in animal studies. wikipedia.org This led to a new era of research focused on the stimulation of nAChRs. wikipedia.org One of the pioneering compounds in this new wave of research was ABT-418, which demonstrated significant cognitive-enhancing effects in preclinical studies. wikipedia.org The journey to understanding nAChRs was further advanced by the cloning and sequencing of various nAChR subunits in the mid-1980s and early 1990s, which revealed the diversity of this receptor family. wikipedia.org The discovery of homologous ligand-gated ion channels in prokaryotes has pushed the evolutionary origins of this superfamily back an estimated 3 billion years. nih.gov

The development of varenicline (B1221332) was inspired by the natural product cytisine (B100878), an alkaloid known for its partial agonist activity at the α4β2 nicotinic acetylcholine receptor. lgcstandards.comnih.govisciii.es Pfizer's investigation into cytisine analogues led to the development of varenicline by 1997. lgcstandards.com

Rationale for Targeting Nicotinic Acetylcholine Receptors in Neuropharmacology Research

Nicotinic acetylcholine receptors (nAChRs) are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes. nih.govusp.brnih.gov These ligand-gated ion channels play a crucial role in regulating neuronal excitability and the release of various neurotransmitters, thereby influencing synaptic plasticity, motor function, attention, learning, and memory. nih.gov The diverse functions of nAChRs are underscored by the existence of numerous receptor subtypes, each with distinct pharmacological properties and expression patterns. nih.gov

The rationale for targeting nAChRs in neuropharmacology stems from their significant involvement in the pathophysiology of a wide range of neurological and psychiatric disorders. nih.gov Dysfunction of nAChRs has been implicated in:

Neurodegenerative Diseases: Conditions such as Alzheimer's disease and Parkinson's disease are associated with alterations in nAChR expression and function. nih.govnumberanalytics.com In Alzheimer's, for instance, a reduction in nicotinic receptors, particularly the α7 subtype, has been observed in brain regions critical for cognition. numberanalytics.com

Neuropsychiatric Disorders: Schizophrenia, depression, and anxiety have all been linked to abnormalities in neuronal nAChRs. nih.govacs.org For example, post-mortem studies have revealed significantly reduced levels of both α4β2 and α7 nAChR subtypes in individuals with schizophrenia. wikipedia.org

Addiction: The α4β2 nAChRs are central to nicotine (B1678760) addiction, making them a key target for smoking cessation therapies. mdpi.com

The development of ligands that can selectively modulate specific nAChR subtypes holds significant therapeutic promise. benthamscience.com This has led to the exploration of various pharmacological approaches, including agonists, antagonists, and positive allosteric modulators (PAMs), with the goal of correcting the cholinergic deficits or hyperactivity associated with these disorders. nih.govbenthamscience.com

Overview of Varenicline Hydrochloride's Position in Contemporary Chemical Biology Research

Varenicline hydrochloride occupies a significant position in contemporary chemical biology research primarily due to its unique mechanism of action as a selective partial agonist at specific nicotinic acetylcholine receptor (nAChR) subtypes. researchgate.net Developed from the natural product cytisine, varenicline was specifically designed to target the α4β2 nAChR, a key player in nicotine dependence. lgcstandards.comnih.govisciii.esresearchgate.net

Its dual agonist-antagonist activity makes it a valuable tool for studying the intricacies of the cholinergic system. lgcstandards.com As a partial agonist, varenicline provides a moderate level of receptor stimulation, which is thought to alleviate withdrawal symptoms. pnas.org Simultaneously, by competing with nicotine for the same binding site, it acts as an antagonist, blocking the rewarding effects of smoking. pnas.org

Research has expanded beyond its initial focus on the α4β2 subtype to investigate varenicline's interactions with other nAChRs. Studies have shown that it also acts as a partial agonist at α6β2* nAChRs and a full agonist at α7 nAChRs. nih.govpharmgkb.orgwikipedia.org This broader activity profile has opened up new avenues of research into the role of different nAChR subtypes in various physiological and pathological processes. For instance, varenicline's effects on α7 nAChRs are being explored in the context of inflammation, as these receptors are involved in the cholinergic anti-inflammatory pathway. frontiersin.org

Furthermore, varenicline serves as a critical pharmacological probe for understanding the molecular basis of partial agonism at nAChRs. pnas.org High-resolution structural studies of varenicline in complex with acetylcholine-binding proteins (AChBPs), which are structural homologs of the nAChR ligand-binding domain, have provided valuable insights into the specific molecular interactions that determine its functional properties. pnas.org These studies are crucial for the rational design of new therapeutic agents targeting nAChRs with improved selectivity and efficacy. frontiersin.org

Recent research has also uncovered previously unrecognized hydrogen bonding interactions between varenicline and the α4β2 receptor, highlighting the importance of specific amino acid residues in determining its efficacy. biorxiv.org The design and synthesis of novel varenicline analogues continue to shed light on the structure-activity relationships that govern ligand recognition and receptor activation. biorxiv.org

Varenicline's Affinity for Nicotinic Acetylcholine Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) Functional Activity Reference
α4β2 0.14 nM (rat striatum) Partial Agonist nih.govselleckchem.com
α6β2* 0.12 nM (rat striatum) Partial Agonist nih.govselleckchem.com
α7 - Full Agonist pharmgkb.orgwikipedia.org
α3β4 - Binds with lower potency pharmgkb.org
5-HT3 350 nM Moderate affinity binding pharmgkb.org

This table is interactive. You can sort and filter the data.

Table of Compounds

Compound Name
Varenicline hydrochloride
Acetylcholine
Nicotine
Cytisine
ABT-418
α-bungarotoxin
Bupropion
Donepezil
Galantamine
Rivastigmine
Memantine
Carbamylcholine
α-lobeline
Mecamylamine hydrochloride
Methyllycaconitine citrate
CDP-choline
Choline
Dexamethasone
Fentanyl
Antipyrine
Antithrombin III human
Antrafenine
Apalutamide
Apremilast
Aprotinin
Granisetron
Cotinine
Anatabine
Imipramine
Hexamethonium
Decamethonium
Flaxedil
GTS-21
N-nitroso-varencline
N-carbamoyl glucuronide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl2N3 B1662531 Varenicline dihydrochloride CAS No. 230615-23-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

230615-23-3

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;

InChI Key

NZVVYNGXLGJKCW-DRJPZDRJSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Synonyms

(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride

Origin of Product

United States

Synthetic Strategies and Chemical Development of Varenicline Hydrochloride

Pioneering Synthetic Pathways of Varenicline (B1221332) Hydrochloride

The initial synthetic endeavors toward Varenicline were heavily influenced by the structure of a naturally occurring alkaloid, eventually leading to the development of a novel and potent chemical entity.

Derivation from Natural Product Templates: Cytisine (B100878) Analogues

The molecular architecture of Varenicline is conceptually derived from cytisine, a plant-derived alkaloid. nih.govresearchgate.net Cytisine has a known affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been used historically as a tobacco substitute. researchgate.netresearchgate.net The development of Varenicline was initiated by Pfizer in 1997, based on the molecular structure of cytisine. nih.gov

Initial synthetic efforts focused on creating derivatives of this natural product with the aim of developing a partial agonist for the α4β2 nAChR, a key target in mediating nicotine (B1678760) dependence. nih.govresearchgate.net While cytisine itself served as the foundational template, direct derivatization of the cytisine structure did not ultimately yield a viable drug candidate. researchgate.net However, the structural insights gained from these early explorations were instrumental in guiding the subsequent design of a novel chemical scaffold.

Bicyclic Benzazepine Scaffold Development

A significant breakthrough in the development of Varenicline was the move away from direct cytisine analogues to a novel bicyclic benzazepine template. researchgate.netacs.orgnih.gov This synthetic direction was informed by research on a series of analgesic bicyclic benzazepines, one of which was identified as a potent α4β2 nAChR antagonist. researchgate.net This discovery provided a new template that, through medicinal chemistry efforts, led to the design of drug-like nAChR partial agonists, including Varenicline. researchgate.net

The core of Varenicline's structure is a 6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h] organic-chemistry.orgbenzazepine ring system. acs.orgnih.gov The synthesis of this complex, bridged tricyclic amine was a key challenge that required the development of innovative synthetic routes. The successful construction of this scaffold was a pivotal achievement in the creation of Varenicline as a novel chemical entity with the desired pharmacological profile. nih.gov

Advanced Synthetic Methodologies

As Varenicline progressed through clinical development and towards commercialization, the focus of synthetic chemistry shifted to creating more efficient, scalable, and environmentally friendly manufacturing processes.

Process Scale Synthesis Enhancements

The initial laboratory-scale synthesis of Varenicline was not suitable for large-scale industrial production due to factors such as the use of hazardous reagents, complicated purification procedures like column chromatography, and the generation of impurities. google.comnewdrugapprovals.org Consequently, significant research was directed towards process optimization.

Several improved processes have been developed to enhance the efficiency and safety of Varenicline synthesis. These enhancements have focused on several key areas:

Improved Purification: Patented processes describe optimized crystallization and purification steps for key intermediates, leading to higher purity and improved color quality of the final product. google.com For instance, improvements in the purification of 1-(4,5-dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone, a key intermediate, were crucial for obtaining high-purity Varenicline L-tartrate suitable for pharmaceutical use. google.comnewdrugapprovals.org

Avoidance of Hazardous Reagents: Later generation syntheses have aimed to replace hazardous and expensive reagents like trifluoroacetic anhydride (B1165640) and trifluoromethane (B1200692) sulfonic acid with safer and more cost-effective alternatives, making the process more amenable to large-scale production. google.com

These process improvements are critical for the commercial viability of a drug and ensure a consistent and high-quality supply of the active pharmaceutical ingredient.

Table 1: Process Scale Synthesis Enhancements for Varenicline

Enhancement AreaDescription of ImprovementReference
Purification Optimized crystallization of a key dinitro intermediate to improve purity from 89.9% to 98.5% (GC) and final product purity from 95.5% to 99.9% (HPLC). google.com
Reagent Safety Development of processes that avoid hazardous reagents such as trifluoroacetic anhydride and trifluoromethane sulfonic acid. google.com
Process Efficiency Elimination of column chromatography for purification of intermediates, making the process more suitable for industrial scale-up. google.comnewdrugapprovals.org
Color Quality Implementation of purification steps that enhance the "whiteness" of the final Varenicline L-tartrate product. google.com

Specific Chemical Transformation Sequences

The synthesis of Varenicline involves a multi-step sequence of chemical transformations. One of the key steps that has been subject to optimization is the removal of a protecting group from a nitrogen atom within the bicyclic scaffold.

In some synthetic routes to Varenicline, a benzyl (B1604629) group is used as a protecting group for a nitrogen atom. The removal of this benzyl group is a critical deprotection step. Catalytic hydrogenation is a common and effective method for this transformation. newdrugapprovals.org

In a specific example from the patent literature, the removal of a benzyl group is achieved by hydrogenation of the corresponding hydrochloride salt. newdrugapprovals.org The reaction is carried out using a 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalyst in methanol (B129727) as the solvent. The reaction proceeds under a hydrogen pressure of 40-50 psi to yield the deprotected amine hydrochloride in 88% yield. newdrugapprovals.org This method offers a clean and efficient way to remove the benzyl group under relatively mild conditions. The choice of catalyst, solvent, and reaction pressure are all critical parameters that are optimized to ensure a high-yielding and clean reaction. organic-chemistry.orgnih.gov

Trifluoroacetylation and Nitration Reactions

The synthesis of Varenicline involves key strategic steps to construct the core molecular framework and introduce the necessary functional groups. A critical sequence in this process involves the protection of a secondary amine followed by the regioselective introduction of nitro groups onto the aromatic ring.

The process commences with the protection of the secondary amine of the tricyclic intermediate, 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene. This is typically achieved through trifluoroacetylation. The amine is treated with trifluoroacetic anhydride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). chemicalbook.comnewdrugapprovals.org This reaction yields the corresponding N-trifluoroacetylated intermediate, which serves two primary purposes: it protects the amine from participating in subsequent reactions and the electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring, influencing the regioselectivity of the subsequent nitration step. researchgate.net

Following the protection step, the aromatic ring of the trifluoroacetamide (B147638) intermediate undergoes dinitration. Various nitrating agents and conditions have been reported for this transformation. One effective method involves the use of a potent nitrating agent, nitronium triflate (CF₃SO₂O⁻NO₂⁺), generated in situ from nitric acid and trifluoromethanesulfonic acid. chemicalbook.comresearchgate.net The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures. chemicalbook.com This method has been shown to produce the desired 4,5-dinitro product, 1-(4,5-dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone, in good yield. researchgate.net Alternative nitrating systems, such as a mixture of nitric acid and sulfuric acid, have also been employed. google.com The use of a powerful agent like nitronium triflate is noted for its efficacy in achieving the vicinal-dinitration pattern on the deactivated aromatic ring. researchgate.net

Reduction of Dinitro Intermediates

The subsequent step in the synthetic pathway is the reduction of the dinitro intermediate to the corresponding diamine. This transformation is crucial for the eventual construction of the pyrazine (B50134) ring of the Varenicline molecule. The reduction of the two nitro groups must be carried out efficiently to produce 1-(4,5-diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone. justia.com

Catalytic hydrogenation is a commonly employed method for this reduction. Various catalyst systems have been documented, including palladium on carbon (Pd/C) and Raney Nickel. newdrugapprovals.orggoogle.com For instance, the dinitro compound can be reduced using 5% or 10% Pd/C as a catalyst under a hydrogen gas atmosphere (40-50 psi). chemicalbook.comnewdrugapprovals.orgjustia.com The reaction is typically conducted in a solvent system such as an isopropanol/water mixture or methanol. chemicalbook.comnewdrugapprovals.orgjustia.com Another reported method utilizes Raney Nickel as the catalyst with hydrogen gas in methanol. google.com

The resulting diamine intermediate is often unstable and is typically used immediately in the subsequent cyclization step without extensive purification to prevent degradation. chemicalbook.comnewdrugapprovals.org The successful reduction of the dinitro compound is a pivotal step, leading directly to the precursor required for the formation of the final heterocyclic ring system of Varenicline. researchgate.net

Structure-Activity Relationship (SAR) Studies in Ligand Design

The design of Varenicline was heavily influenced by structure-activity relationship (SAR) studies, with the natural product cytisine serving as a key lead compound. nih.gov Varenicline's efficacy is rooted in its specific interaction with nicotinic acetylcholine receptors (nAChRs), particularly its high affinity and partial agonist activity at the α4β2 subtype, which is central to nicotine dependence. researchgate.netnih.govdrugbank.com

SAR studies have demonstrated that the rigid, bridged tricyclic structure of Varenicline is crucial for its high-affinity binding to the α4β2 nAChR. The development from an initial benzazepine scaffold to the final pyrazino[2,3-h] chemicalbook.combenzazepine structure was guided by optimizing receptor affinity and selectivity. researchgate.net The introduction of the pyrazine ring, formed from the diamino intermediate, was a key modification that enhanced the compound's binding properties and partial agonist profile compared to precursors. researchgate.net

Varenicline exhibits significantly higher binding affinity for the α4β2 receptor subtype compared to other nAChRs. nih.govdrugbank.com This selectivity is a critical factor in its pharmacological profile, minimizing off-target effects. As a partial agonist, Varenicline binds to the α4β2 receptor and elicits a moderate level of dopamine (B1211576) release, which helps to alleviate nicotine withdrawal symptoms. Simultaneously, its high affinity allows it to effectively block nicotine from binding to the same receptors, thereby reducing the rewarding effects of smoking. nih.gov

The comparative binding affinities of Varenicline, its precursor cytisine, and nicotine highlight the success of the ligand design strategy. Varenicline demonstrates a higher affinity for the target α4β2 receptor than both cytisine and nicotine. researchgate.net

Binding Affinities (Ki, nM) of Varenicline and Related Compounds at Nicotinic Acetylcholine Receptor Subtypes
Compoundα4β2α3β4α7
Varenicline0.06 - 0.152403540
Cytisine0.17 - 0.238404200
Nicotine0.95 - 1.65306270

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

This data illustrates Varenicline's superior affinity and selectivity for the α4β2 receptor, a key achievement of the SAR-driven design process that led to its development as a smoking cessation aid. researchgate.netnih.gov

Molecular Pharmacology and Receptor Interactions of Varenicline Hydrochloride

Primary Receptor Mechanisms and Selectivity Profiles

Varenicline (B1221332) hydrochloride's pharmacological activity is primarily defined by its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial for fast neurotransmission in the nervous system. nih.govresearchgate.net Its efficacy, particularly in smoking cessation, is attributed to its unique profile as a partial agonist at specific nAChR subtypes. nih.govnih.govbiopharmanotes.com This allows it to modulate the dopaminergic system, which is central to nicotine (B1678760) dependence. researchgate.netclinpgx.org Varenicline was developed as a selective α4β2 nicotinic receptor partial agonist to both inhibit the dopaminergic activation caused by nicotine from smoking and alleviate the craving and withdrawal symptoms that occur during cessation attempts. researchgate.netnih.govdrugbank.com

Varenicline exhibits a dual mechanism of action at nAChRs, functioning as both a partial agonist and an antagonist. droracle.ai As a partial agonist, it binds to and activates these receptors, but to a significantly lesser degree than a full agonist like nicotine. clinpgx.orgfda.gov This partial activation provides a moderate and sustained increase in dopamine (B1211576) levels, which is thought to counteract the low dopamine levels experienced during nicotine withdrawal, thereby reducing cravings. nih.govdaneshyari.com

Simultaneously, due to its high affinity for the receptor, varenicline acts as an antagonist by competitively blocking nicotine from binding. nih.govclinpgx.orgdrugbank.com When a person smokes while on varenicline therapy, the nicotine from the cigarette is less able to bind to the α4β2 receptors, thus blunting the rewarding and reinforcing effects of smoking. nih.govfda.gov This dual action of partially stimulating the receptor while also blocking nicotine's effects is central to its therapeutic mechanism. nih.govdroracle.ai

Varenicline demonstrates a high degree of selectivity, binding with significantly greater potency to the α4β2 nAChR subtype compared to other nAChRs or non-nicotinic receptors and transporters. fda.govdrugbank.com Research indicates its binding affinity is over 500-fold greater for α4β2 than for α3β4, over 3,500-fold greater than for α7, and over 20,000-fold greater than for the muscle-type α1βγδ nAChR. fda.govdrugbank.com This high selectivity for the α4β2 receptor, the primary subtype implicated in nicotine addiction, underscores its targeted pharmacological profile. nih.govbiorxiv.org

The primary therapeutic target of varenicline is the α4β2 subtype of the nAChR. drugbank.combiorxiv.org It binds to this receptor with high affinity and selectivity. nih.govfda.gov In vitro and in vivo studies have consistently shown that varenicline acts as a partial agonist at the α4β2 nAChR. nih.govclinpgx.orgnih.gov This means it stimulates receptor-mediated activity, but at a significantly lower level than nicotine. fda.gov For instance, one study using Xenopus laevis oocytes found varenicline to have an efficacy of 13.4% relative to acetylcholine at α4β2 receptors. nih.gov

This partial agonism is crucial for reducing nicotine craving and withdrawal symptoms. nih.gov By providing a low level of stimulation to the mesolimbic dopamine system, varenicline helps to stabilize this pathway in the absence of nicotine. fda.gov Furthermore, its high binding affinity allows it to effectively compete with and displace nicotine at the receptor's binding sites, thereby diminishing the rewarding effects of smoking. nih.govdrugbank.com

Varenicline also interacts with other nAChR subtypes, although generally with lower potency or efficacy than its interaction with α4β2. clinpgx.org It demonstrates partial agonist activity at the α3β4 nAChR, with one study reporting an EC50 of 55 µM and an efficacy of 75% relative to acetylcholine. nih.gov Its activity at α3β2 and α6-containing receptors is characterized as weak partial agonism, with an efficacy of less than 10%. nih.gov While these interactions are less pronounced than at the α4β2 subtype, they may contribute to the compound's broader pharmacological profile. clinpgx.orgnih.gov

Recent research has highlighted the importance of varenicline's interaction with α6β2-containing nAChRs, which, like α4β2 receptors, play a significant role in regulating dopamine release and mediating nicotine reinforcement. nih.govnih.gov Studies have shown that varenicline binds with high affinity to α6β2* nAChRs in the striatum of rats and monkeys, with a potency comparable to its binding at α4β2* nAChRs. nih.gov

Data Tables

Table 1: Varenicline Binding Affinity (Ki) and Potency (EC50) at nAChR Subtypes This table is interactive. You can sort the data by clicking on the column headers.

Receptor SubtypeParameterValueSpeciesReference
α4β2Ki0.14 nMRat nih.gov
α6β2Ki0.12 nMRat nih.gov
α4β2Ki0.19 nMMonkey nih.gov
α6β2Ki0.13 nMMonkey nih.gov
α4β2EC502.3 µMRat nih.gov
α4β2* (Dopamine Release)EC500.086 µMRat nih.gov
α4β2* (Dopamine Release)EC500.029 µMMonkey nih.gov
α7EC5018 µMRat nih.gov
α3β4EC5055 µMRat nih.gov
α6β2* (Dopamine Release)EC500.007 µMRat nih.gov
α6β2* (Dopamine Release)EC500.014 µMMonkey nih.gov

Table 2: Varenicline Efficacy at nAChR Subtypes This table is interactive. You can sort the data by clicking on the column headers.

Receptor SubtypeEfficacy (Relative to Acetylcholine)Efficacy (Relative to Nicotine)SpeciesReference
α4β213.4%N/ARat nih.gov
α793% (Full Agonist)N/ARat nih.gov
α3β475%N/ARat nih.gov
α3β2<10%N/ARat nih.gov
α6-containing<10%N/ARat nih.gov
α4β2* (Dopamine Release)N/A24%Rat nih.gov
α6β2* (Dopamine Release)N/A49%Rat nih.gov
α4β2* (Dopamine Release)N/A42%Monkey nih.gov
α6β2* (Dopamine Release)N/A13%Monkey nih.gov

Non-Nicotinic Receptor and Transporter Binding Specificity

While Varenicline hydrochloride is renowned for its high-affinity interaction with α4β2 nicotinic acetylcholine receptors (nAChRs), its pharmacological profile extends to include interactions with non-nicotinic targets. fda.govclinpgx.org However, its specificity is notable, with binding affinity for other receptors and transporters being significantly lower than for its primary nAChR target. fda.gov Comprehensive binding selectivity studies across a wide array of recombinant receptors and enzymes have confirmed that beyond its known nicotinic and serotonergic interactions, Varenicline exhibits a clean profile with no other significant interactions identified. nih.govcaltech.edu

A significant non-nicotinic interaction of Varenicline is its activity at the serotonin (B10506) 5-HT3 receptor (5-HT3R), a member of the Cys-loop family of ligand-gated ion channels, similar to nAChRs. nih.gov Varenicline binds to the 5-HT3 receptor with moderate affinity (Ki = 350 nM) and functions as a potent agonist. fda.govclinpgx.org

Research reveals species-specific differences in Varenicline's efficacy. At the human 5-HT3 receptor, Varenicline acts as a strong, nearly full agonist. nih.govcaltech.edu In contrast, it behaves as a partial agonist at the mouse 5-HT3 receptor. nih.govcaltech.edu Despite the marked difference in efficacy, the binding affinity of Varenicline is similar for both human and mouse 5-HT3 receptors. nih.gov This agonism at human 5-HT3 receptors, which are involved in emetic reflexes, is thought to be the molecular mechanism behind the nausea sometimes reported with Varenicline use. nih.govacs.org

Table 1: Comparative Agonist Activity of Varenicline at Human and Mouse 5-HT3 Receptors
ParameterHuman 5-HT3 ReceptorMouse 5-HT3 ReceptorReference
Efficacy (Rmax)~80% (Almost full agonist)35% (Partial agonist) nih.govcaltech.edu
Potency (EC50)5.9 μM18 μM nih.govcaltech.edu

Varenicline demonstrates a high degree of selectivity. fda.gov Its binding affinity for other common nicotinic receptor subtypes and non-nicotinic receptors is substantially lower. For instance, its affinity for the α4β2 nAChR is over 500-fold greater than for the α3β4 subtype and over 20,000-fold greater than for the α1βγδ muscle-type receptor. fda.gov Beyond the 5-HT3 receptor, Varenicline shows negligible affinity (>2000-fold less) for a broad range of other non-nicotinic receptors and neurotransmitter transporters. fda.gov

In terms of transporter interactions, in vitro studies have shown that the active renal secretion of Varenicline is mediated by the human organic cation transporter 2 (OCT2). fda.govclinpgx.org Varenicline does not significantly inhibit human renal transport proteins at therapeutic concentrations. fda.gov

Table 2: Binding Specificity of Varenicline at Various Receptors and Transporters
Receptor/TransporterBinding Affinity / ActivityReference
α4β2 nAChRHigh-affinity partial agonist fda.govclinpgx.org
α3β4 nAChR>500-fold lower affinity than α4β2 fda.gov
α7 nAChR>3500-fold lower affinity than α4β2 fda.gov
α1βγδ nAChR>20,000-fold lower affinity than α4β2 fda.gov
5-HT3 ReceptorModerate affinity (Ki = 350 nM), potent agonist fda.govclinpgx.org
Other Non-Nicotinic Receptors/Transporters>2000-fold lower affinity than α4β2 fda.gov
Human Organic Cation Transporter 2 (OCT2)Mediates active renal secretion fda.govclinpgx.org

Structural Biology of Ligand-Receptor Recognition

The molecular interactions between Varenicline and its receptor targets have been elucidated through structural biology techniques, primarily using Acetylcholine Binding Proteins (AChBPs) as surrogates for the ligand-binding domain of nAChRs and other Cys-loop receptors. colorado.edunih.gov These studies provide atomic-level insights into the basis of Varenicline's affinity and its partial agonist activity.

X-ray crystallography of Varenicline co-crystallized with AChBPs from various species, such as Aplysia californica (AcAChBP) and Capitella teleta (Ct-AChBP), has revealed its specific binding orientation. researchgate.netnih.gov The Varenicline molecule situates itself at the interface between two subunits. nih.govresearchgate.net Its aromatic moiety is oriented toward the apical part of the binding site, while the aliphatic portion points toward the basal region. nih.gov

A key structural finding consistent with Varenicline's partial agonism is its effect on "Loop C," a critical flexible loop in the binding site that moves upon ligand binding to initiate channel gating. researchgate.net The binding of Varenicline induces a contraction of Loop C to a conformation that is intermediate between the fully closed state caused by full agonists (like nicotine) and the open, extended state observed with antagonists. researchgate.net This intermediate loop closure provides a structural explanation for how Varenicline can both stimulate the receptor and block the binding of a full agonist like nicotine. researchgate.net

Computational methods have complemented crystallographic data to refine the understanding of Varenicline's interactions. Molecular docking studies have helped explain the observed differences in efficacy at human versus mouse 5-HT3 receptors, suggesting that Varenicline adopts distinct orientations within the binding sites of the two species-specific receptors. nih.govcaltech.edu

Modeling studies on nAChRs indicate that the high affinity of Varenicline for α4-containing subtypes can be attributed to a greater number of hydrogen bond interactions compared to other nAChR subtypes. daneshyari.com Furthermore, molecular dynamics simulations have shown that Varenicline's interaction with allosteric sites in the extracellular domain of α4β2 and α3β4 nAChRs can limit the full "capping" motion of Loop C, providing an alternative mechanism to explain its partial agonist activity at these receptors. daneshyari.com These computational approaches are crucial for predicting how Varenicline and its metabolites interact with various receptors and for designing new compounds with improved selectivity. daneshyari.comnih.gov

Structural and functional studies have pinpointed the specific amino acid residues that are critical for Varenicline binding. The binding pocket is formed at the interface of two subunits, with interactions occurring on a "principal" face and a "complementary" face.

On the principal face, interactions are dominated by aromatic residues conserved within the Cys-loop receptor family. nih.govresearchgate.net A crucial cation-π interaction occurs between the protonated nitrogen of Varenicline and the aromatic ring of a conserved tryptophan residue in Loop B (W145 in 5-HTBP, homologous to W183 in the 5-HT3A receptor and W153 in Ct-AChBP). nih.govresearchgate.netnih.gov Additionally, hydrogen bonds are formed with several residues, including Tyrosine in Loop A (Y91) and Tryptophan in Loop B (W145). nih.gov

On the complementary face, interactions are primarily hydrophobic. researchgate.net In Ct-AChBP, these include residues such as I118, L126, and I128. researchgate.net Notably, studies also reveal the importance of water-mediated hydrogen bonds, where a water molecule bridges Varenicline and the complementary face of the binding pocket, a characteristic consistent with its partial agonist behavior. nih.govresearchgate.net

Table 3: Key Amino Acid Residues and Interactions in Varenicline Binding
Residue (Homologous)LocationBinding FaceType of InteractionProtein ModelReference
Y91 (TyrA)Loop APrincipalHydrogen Bond5-HTBP nih.gov
W145 / W183 (TrpB)Loop BPrincipalCation-π Interaction, H-Bond (backbone)5-HTBP, 5-HT3R, α4β2 nAChR nih.govnih.gov
Y193Loop CPrincipalHydrogen Bond5-HTBP nih.gov
I118, L126, I128Loop EComplementaryHydrophobic InteractionCt-AChBP researchgate.net
N128Loop AComplementaryWater-mediated Hydrogen Bond5-HTBP, 5-HT3R nih.gov

Conformational Changes in Receptor Loops and Subunit Interfaces

Varenicline hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which are pentameric ligand-gated ion channels. The binding site is located at the interface between two adjacent subunits, one contributing the principal face (typically an α subunit) and the other providing the complementary face. nih.gov Structural studies using acetylcholine-binding protein (AChBP) as a homolog for the nAChR ligand-binding domain have elucidated key aspects of varenicline's interaction. These studies show that varenicline orients itself with its aromatic moiety toward the apical region of the binding site and its aliphatic portion toward the basal region. nih.gov

A significant distinction in the binding mode of varenicline compared to the full agonist nicotine involves interactions with specific receptor loops. Varenicline forms a hydrogen bond with the phenolic hydroxyl group of Tyr-91, a residue on loop A of the principal face. nih.gov This interaction is not observed with nicotine and is believed to lock the Tyr-91 side chain into a specific conformation, which may contribute to varenicline's partial agonist profile. nih.gov While major conformational shifts in loop C are not observed upon binding of varenicline to AChBP, molecular dynamics simulations suggest a more subtle mechanism. nih.govdaneshyari.com These simulations indicate that varenicline's interaction with allosteric sites on the extracellular domains of certain nAChR subtypes, such as α4β2 and α3β4, can decrease the "capping" motion of Loop C. This limitation on the initial receptor gating process is a proposed mechanism underlying its partial agonism. daneshyari.com

Recent research has further refined the understanding of varenicline's binding by identifying a network of previously unrecognized hydrogen bond interactions within the α4β2 receptor binding site. biorxiv.orgresearchgate.net These critical interactions, which are uniquely engaged by varenicline and distinguish it from related compounds like cytisine (B100878) and nicotine, involve residues α4T139, α4T183, and β2S133. biorxiv.orgsciety.org The residue β2S133, located on the complementary face, has been identified as a pivotal determinant of varenicline's functional efficacy. biorxiv.orgresearchgate.net The precise positioning of the ligand's quinoxaline (B1680401) moiety is also crucial for these interactions and subsequent receptor activation. biorxiv.org

Electrophysiological Characterization of Receptor Activation

Channel Opening and Desensitization Kinetics

The electrophysiological profile of varenicline is characterized by its dual action as a partial agonist, which involves both receptor activation and desensitization. A key feature of its kinetics is that receptor desensitization occurs at significantly lower concentrations than those required for channel activation. nih.gov For the high-affinity α4β2 nAChR, the IC₅₀ values for desensitization are in the nanomolar range (0.05–2.8 nM), whereas the EC₅₀ values for receptor activation are in the micromolar range. nih.gov This kinetic property is highly relevant clinically, as the therapeutic brain concentrations of varenicline are sufficient to cause extensive and sustained receptor desensitization. nih.govnih.gov In some electrophysiological recordings, the maximal efficacy of varenicline appears to be limited by open-channel block, a phenomenon where the current amplitude shows a slight increase at the termination of the drug application. nih.gov

Efficacy of Channel Opening Compared to Full Agonists

Varenicline exhibits subtype-dependent efficacy at nAChRs. It functions as a partial agonist at heteromeric nAChRs like α4β2, α3β4, and α6β2, but acts as a full agonist at the homomeric α7 receptor. daneshyari.comnih.govresearchgate.net At the α4β2 subtype, the primary target for nicotine addiction, varenicline's efficacy is modest, reported to be between 13.4% and 20% relative to the full agonist acetylcholine. daneshyari.comresearchgate.net Its efficacy is considerably higher at the α3β4 subtype, ranging from 45% to 75% relative to full agonists. daneshyari.comresearchgate.net In contrast, at α7 nAChRs, varenicline behaves as a potent, full agonist, with an efficacy of approximately 93% to 101% compared to acetylcholine or epibatidine. daneshyari.comresearchgate.net At α6β2 nAChRs, which also play a role in dopamine release, varenicline is a partial agonist with a maximal efficacy of 24% to 49% compared to nicotine. nih.gov Despite its lower efficacy at several subtypes, varenicline often demonstrates higher potency (a lower EC₅₀ value) than nicotine. nih.gov

Functional Activity of Varenicline at Human nAChR Subtypes
Receptor SubtypeAgonist TypeEfficacy (vs. Full Agonist)Potency (EC₅₀)
α4β2Partial Agonist13-20%2.3 µM
α3β4Partial Agonist45-75%55 µM
α7Full Agonist93-101%18 µM
α6β2*Partial Agonist24-49%0.007-0.014 µM

Cellular and Subcellular Mechanisms of Action

Modulation of Dopaminergic Neurotransmission in Mesolimbic Pathways

Varenicline's therapeutic action is primarily mediated by its modulation of the mesolimbic dopamine system, a key neural circuit in reward and addiction. psychscenehub.com It targets α4β2 nAChRs located on dopamine neurons in the ventral tegmental area (VTA). researchgate.net As a partial agonist, varenicline provides a low level of stimulation to these receptors, resulting in a modest and sustained release of dopamine in projection areas like the nucleus accumbens. acs.orgbibalex.org This moderate increase in dopaminergic tone, estimated to be about 32-40% of the maximal effect of nicotine, is believed to be sufficient to alleviate the craving and withdrawal symptoms that occur during smoking cessation. acs.orgbibalex.org

Concurrently, varenicline acts as a competitive antagonist in the presence of nicotine. bibalex.orgdrugbank.com By occupying the α4β2 receptor binding sites, it physically blocks nicotine from binding, thereby attenuating the large, rapid surge of dopamine release that underlies the reinforcing and rewarding effects of smoking. acs.orgbibalex.orgnih.gov This dual mechanism has been confirmed by PET imaging studies in human smokers, which showed that varenicline treatment increases basal dopamine levels in the dorsal caudate. nih.gov Research has also highlighted the specificity of varenicline's action, demonstrating that it blocks nicotine-evoked dopamine release without affecting dopamine signaling associated with natural rewards. nih.govresearchgate.net Furthermore, following periods of long-term nicotine exposure, varenicline can enhance dopamine release facilitation more effectively than nicotine itself. nih.govresearchgate.net

Receptor Desensitization and its Neurochemical Consequences

In addition to its partial agonist activity, receptor desensitization is a critical neurochemical consequence of varenicline's action. Chronic nicotine exposure leads to an adaptive upregulation in the number of nAChRs in the brain. nih.gov Varenicline has been shown to counteract this effect by reducing the nicotine-induced upregulation of α4β2 receptors. dntb.gov.ua

A proposed subcellular mechanism for this effect involves the physicochemical properties of varenicline as a weak base. This allows it to become trapped within acidic intracellular vesicles that are involved in receptor trafficking and maturation. dntb.gov.ua This "trapping" leads to a slow, sustained release of the drug in the vicinity of the receptors, causing prolonged receptor occupancy and a profound state of desensitization. dntb.gov.ua As noted previously, this desensitization occurs at concentrations well below those needed for significant channel opening. nih.gov The ultimate neurochemical consequence is the stabilization of the dopaminergic system. By preventing both the peaks of dopamine release from nicotine and the troughs associated with withdrawal, varenicline helps to normalize signaling in the mesolimbic pathway, reducing the reinforcing value of smoking and easing withdrawal. acs.orgbibalex.orgresearchgate.net

Interactions with Organic Cation Transporters (OCT2)

Varenicline hydrochloride's renal clearance is a significant pathway for its elimination from the body, with active tubular secretion playing a role alongside glomerular filtration. nih.govnih.gov Research has identified the human organic cation transporter 2 (OCT2), a protein encoded by the SLC22A2 gene, as a key mediator in the active renal secretion of varenicline. pharmgkb.orgclinpgx.org In vitro studies have been crucial in elucidating the nature of this interaction, defining varenicline's role as both a substrate and an inhibitor of this transporter.

Detailed investigations using human embryonic kidney (HEK293) cells transfected with human renal transporters have characterized varenicline as a moderate-affinity substrate for hOCT2. nih.gov These studies have also demonstrated that at high concentrations, varenicline can inhibit the uptake of other OCT2 substrates. pharmgkb.orgnih.gov This dual interaction profile is a key aspect of its molecular pharmacology.

The clinical significance of this interaction has been explored through drug-drug interaction studies. Co-administration of varenicline with cimetidine, a known inhibitor of OCT2, resulted in a 29.0% increase in the systemic exposure of varenicline. nih.govclinpgx.org This is attributed to the reduction in varenicline's renal clearance due to the inhibition of OCT2-mediated secretion. nih.gov However, this increase in systemic exposure is not considered to be clinically meaningful, and therefore, dose adjustments for varenicline when co-administered with OCT2 inhibitors are generally not deemed necessary. pharmgkb.orgnih.gov In a study involving the co-administration of varenicline and metformin, another OCT2 substrate, no alterations in the steady-state pharmacokinetics of either drug were observed.

Research Findings on Varenicline and OCT2 Interaction

ParameterValueCell LineDescription
Km 370 µMHEK293Varenicline as a moderate-affinity substrate for hOCT2. nih.gov
IC50 890 µMHEK293Inhibitory concentration of varenicline on hOCT2 substrate uptake. pharmgkb.orgnih.gov

Preclinical Pharmacological Research on Varenicline Hydrochloride

In Vitro Pharmacological Analyses

In vitro studies have been crucial in defining the binding affinity and functional activity of varenicline (B1221332) at various neurotransmitter receptors, as well as its potential for metabolic drug-drug interactions.

Radioligand binding assays have demonstrated that varenicline binds with high affinity and selectivity to the α4β2 subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). bibalex.orgacs.orgfda.gov Its affinity for the α4β2 nAChR is notably higher than that of nicotine (B1678760) itself. nih.gov Varenicline exhibits significantly lower affinity for other nAChR subtypes and non-nicotinic receptors. fda.govnih.govdrugbank.com Specifically, its selectivity for α4β2 is over 500-fold higher compared to the α3β4 subtype, over 3,500-fold higher than the α7 subtype, and over 20,000-fold higher than the muscle-type α1βγδ receptor. nih.govdrugbank.com Varenicline also binds with moderate affinity to the serotonin (B10506) 5-HT3 receptor. fda.gov

Receptor SubtypeBinding Affinity (Ki)Reference
α4β2 nAChR0.15 nM nih.gov
α3β4 nAChR>500-fold lower than α4β2 nih.govdrugbank.com
α7 nAChR>3500-fold lower than α4β2 nih.govdrugbank.com
α1βγδ nAChR>20,000-fold lower than α4β2 nih.govdrugbank.com
5-HT3350 nM fda.gov

Functional assays using cell lines expressing specific receptor subtypes have characterized varenicline's activity. These studies have confirmed that varenicline is a partial agonist at the α4β2 nAChR. nih.govdrugbank.comnih.govnih.govresearchgate.net In patch-clamp studies using HEK (human embryonic kidney) cells expressing human nAChRs, varenicline demonstrated approximately 45% of nicotine's maximal efficacy at the α4β2 receptor. nih.gov In electrophysiological assays in Xenopus oocytes, varenicline showed a maximal efficacy of 24% relative to nicotine. researchgate.net This partial agonist activity allows varenicline to provide modest receptor stimulation, which is believed to alleviate symptoms of nicotine withdrawal. bibalex.org Concurrently, by occupying the receptor, it competitively inhibits the binding of nicotine, thereby blocking its ability to produce a full agonistic effect and the associated reinforcement and reward. bibalex.orgfda.govdrugbank.com In contrast to its partial agonist activity at the α4β2 subtype, varenicline acts as a full agonist at the α7 nAChR. nih.govbiorxiv.org

Receptor SubtypeActivityMaximal Efficacy (relative to Nicotine)EC50Reference
α4β2 nAChRPartial Agonist~45% (in HEK cells)3.1 μM nih.gov
α4β2 nAChRPartial Agonist24% (in Xenopus oocytes)2.3 μM researchgate.net
α7 nAChRFull AgonistNot specifiedNot specified nih.govbiorxiv.org

Studies conducted in vitro have investigated the potential for varenicline to interact with the cytochrome P450 (CYP) enzyme system, a major pathway for drug metabolism. Research using human hepatocytes and microsomes has shown that varenicline does not significantly inhibit or induce the activity of major CYP enzymes. nih.govnih.gov The specific enzymes tested that showed no inhibition include CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5. fda.gov This lack of interaction with the CYP450 system indicates a low potential for clinically significant pharmacokinetic drug interactions involving this metabolic pathway. nih.gov

In Vivo Studies in Animal Models

In vivo research using various animal models has been essential for understanding how the molecular properties of varenicline translate into behavioral effects relevant to nicotine addiction.

The effects of varenicline have been assessed in several established animal models that reflect different aspects of nicotine dependence. These models include nicotine self-administration, conditioned place preference, intracranial self-stimulation (ICSS), and cue-induced reinstatement of drug-seeking behavior. nih.govnih.govresearchgate.net These preclinical studies consistently demonstrate that varenicline is effective in reducing nicotine-seeking and nicotine-taking behaviors. nih.govnih.gov For instance, chronic varenicline treatment has been shown to have anxiolytic effects in rodents, which may contribute to its ability to mitigate withdrawal symptoms. nih.gov

A primary finding from in vivo preclinical research is that varenicline effectively attenuates the rewarding effects of nicotine. In rat models, varenicline dose-dependently decreases nicotine self-administration. nih.gov It also blocks the ability of nicotine to enhance brain-stimulation reward (BSR), a measure of the rewarding value of a stimulus. nih.gov This effect is attributed to varenicline's partial agonist activity at α4β2 receptors; by providing a lower level of stimulation than nicotine, it reduces the rewarding effect of nicotine when both are present. nih.gov

Furthermore, varenicline has been shown to reduce the reinstatement of nicotine-seeking behavior that is triggered by re-exposure to nicotine itself or to cues previously associated with nicotine. nih.govnih.gov When co-administered with nicotine, varenicline blocks nicotine-induced dopamine (B1211576) release in the nucleus accumbens, a key neurochemical event underlying nicotine's rewarding properties. nih.gov These findings from animal models support the dual mechanism of varenicline: reducing craving and withdrawal by acting as a partial agonist, and diminishing the rewarding effects of smoked nicotine by acting as a functional antagonist. fda.gov

Animal Model / AssayObserved Effect of VareniclineReference
Nicotine Self-AdministrationDecreased nicotine-taking behavior nih.gov
Cue-Induced ReinstatementReduced reinstatement of nicotine-seeking behavior nih.gov
Brain-Stimulation Reward (BSR)Attenuated nicotine-enhanced BSR nih.gov
Conditioned Place PreferenceAttenuated nicotine conditioned place preferences nih.gov
In Vivo MicrodialysisBlocked nicotine-induced dopamine release nih.gov

Animal Models of Nicotine Dependence and Reward Pathways

Reduction of Relapse Potential and Withdrawal Symptoms

Preclinical studies have consistently demonstrated the efficacy of varenicline in mitigating the negative affective states and relapse potential associated with nicotine withdrawal. A key indicator of the aversive nature of withdrawal is the elevation of brain reward thresholds, a phenomenon indicative of an anhedonic state. Varenicline has been shown to attenuate these elevations.

In rodent models, nicotine withdrawal is characterized by an increase in intracranial self-stimulation (ICSS) thresholds, suggesting a deficit in the brain's reward system. Administration of varenicline during withdrawal has been found to counteract this effect, lowering the ICSS thresholds back towards baseline levels. This suggests that varenicline can alleviate the dysphoric and anhedonic states that are major contributors to relapse. By stabilizing the reward system during nicotine abstinence, varenicline is thought to reduce the motivation to seek nicotine to alleviate these negative withdrawal symptoms.

Effects on Brain Stimulation Reward (BSR) and Intracranial Self-Stimulation (ICSS)

Varenicline's interaction with the brain's reward pathways has been extensively studied using BSR and ICSS paradigms. These models directly measure the rewarding effects of stimuli. Acute administration of nicotine typically lowers BSR thresholds, indicating an enhancement of reward. Preclinical studies have shown that varenicline can also lower BSR thresholds, suggesting it possesses intrinsic rewarding properties, which may contribute to its ability to substitute for nicotine's effects elsevierpure.com.

When administered prior to nicotine, varenicline has been shown to attenuate the reward-enhancing effects of nicotine. In rats, pretreatment with varenicline dose-dependently blocks the ability of nicotine to lower ICSS thresholds. This antagonistic action is crucial to its therapeutic effect, as it is believed to reduce the reinforcing properties of nicotine should a person smoke during a quit attempt.

Preclinical Model Effect of Nicotine Withdrawal Effect of Varenicline Administration
Intracranial Self-Stimulation (ICSS)Elevation of reward thresholds (anhedonia)Attenuates the elevation of reward thresholds
Brain Stimulation Reward (BSR)N/ALowers BSR thresholds (intrinsic rewarding effect)
BSR (Nicotine Challenge)N/AAttenuates nicotine-induced lowering of BSR thresholds
Modulation of Nicotine-Evoked Dopamine Release

The reinforcing effects of nicotine are primarily mediated by the release of dopamine in the mesolimbic pathway, particularly in the nucleus accumbens. Varenicline, as a partial agonist at α4β2 nAChRs, modulates this system in a dual manner.

In the absence of nicotine, varenicline modestly stimulates dopamine release, to a lesser extent than nicotine. This mild agonistic effect is thought to alleviate craving and withdrawal symptoms by providing a low level of nicotinic receptor stimulation.

In the presence of nicotine, varenicline acts as an antagonist. By occupying the α4β2 nAChRs, it prevents nicotine from binding and eliciting its full downstream effect on dopamine release. Preclinical microdialysis studies in rodents have demonstrated that varenicline pretreatment significantly blunts the increase in nucleus accumbens dopamine that is typically observed following nicotine administration. This antagonistic action is believed to reduce the rewarding and reinforcing effects of smoking. One study found that while both nicotine and varenicline decreased single-pulse-stimulated dopamine release, varenicline more potently inhibited this release nih.gov.

Impact on Nicotine-Induced Motivational Deficits (e.g., Sucrose (B13894) Reinforcement)

Chronic nicotine exposure can lead to a state of motivational deficit for non-drug rewards during withdrawal. Preclinical studies have investigated varenicline's ability to counteract these deficits using paradigms such as sucrose self-administration.

In rodent models, nicotine administration has been shown to decrease the motivation to work for sucrose rewards. However, pretreatment with varenicline has been found to rescue this nicotine-induced reduction in motivation for sucrose nih.govnih.gov. This suggests that varenicline can normalize the valuation of natural rewards in the presence of nicotine, which may be a critical factor in preventing relapse. By restoring the reinforcing efficacy of non-drug stimuli, varenicline may help to shift behavior away from drug-seeking. A study found that rats with a history of varenicline treatment responded significantly less for sucrose across different nicotine doses compared to rats without varenicline exposure nih.gov.

Effects on Nicotine Self-Administration and Cue-Associated Reinforcement

Varenicline has been shown to be effective in reducing nicotine self-administration in animal models. In rats trained to self-administer nicotine intravenously, varenicline dose-dependently decreases the number of nicotine infusions taken researchgate.net. This effect is attributed to both its partial agonist action, which provides a substitute for nicotine's reinforcing effects, and its antagonist action, which blocks the reinforcing effects of self-administered nicotine.

Furthermore, environmental cues associated with nicotine play a significant role in maintaining smoking behavior and triggering relapse. Preclinical studies have demonstrated that varenicline can also reduce the motivational impact of these cues. In reinstatement models, where nicotine-seeking behavior is reinstated by the presentation of cues previously paired with nicotine, varenicline has been shown to attenuate this cue-induced reinstatement of drug-seeking behavior nih.gov. Research has indicated that varenicline targets both the reinforcing effects of nicotine and the reinforcement-enhancing effect of nicotine on associated cues nih.govresearchgate.net.

Behavioral Paradigm Effect of Nicotine Effect of Varenicline
Nicotine Self-AdministrationEstablishes and maintains respondingDose-dependently decreases nicotine intake
Cue-Induced ReinstatementCues previously paired with nicotine reinstate drug-seekingAttenuates cue-induced reinstatement of nicotine-seeking

Investigation of Varenicline Hydrochloride's Influence on Learning and Memory Deficits in Withdrawal Models

Nicotine withdrawal is associated with cognitive deficits, including impairments in learning and memory. Preclinical research has explored the potential of varenicline to mitigate these cognitive withdrawal symptoms.

In rodent models of nicotine withdrawal, deficits in performance on learning and memory tasks, such as contextual fear conditioning, have been observed. One study demonstrated that varenicline can ameliorate these nicotine withdrawal-induced deficits in cognitive processing nih.gov. Specifically, varenicline was found to reverse withdrawal-induced deficits in contextual conditioning in mice nih.govnih.gov. These findings suggest that varenicline's therapeutic benefits may extend beyond its effects on reward and mood to also include the amelioration of cognitive impairments during smoking cessation.

Assessment of Potential for Abuse in Preclinical Paradigms

A critical aspect of the preclinical evaluation of any new medication for substance use disorders is the assessment of its own potential for abuse. Varenicline has been evaluated in several preclinical paradigms designed to predict abuse liability.

In drug discrimination studies, animals are trained to recognize the subjective effects of a particular drug. While varenicline can substitute for the discriminative stimulus effects of nicotine, it often does so only partially, suggesting that its subjective effects are not identical to those of nicotine.

In self-administration studies, animals are given the opportunity to self-administer the test compound. Unlike nicotine, which is readily self-administered by laboratory animals, varenicline has shown limited reinforcing effects in these models. It is generally not self-administered by drug-naïve animals.

Pharmacodynamic Interactions with Other Therapeutic Agents in Animal Models

Effects on Morphine-Induced Conditioned Place Preference and Dependence Mechanisms

Preclinical research has explored the potential of varenicline hydrochloride to modulate the rewarding effects and dependence mechanisms associated with opioids like morphine. The conditioned place preference (CPP) paradigm in rats is a standard model used to evaluate the rewarding properties of addictive substances.

In studies investigating morphine-induced CPP, systemic administration of morphine was found to produce a significant conditioned place preference. dergipark.org.trresearchgate.net When varenicline was administered to rats prior to morphine injections during the conditioning phase, it did not prevent the development of this preference. dergipark.org.tr However, varenicline did demonstrate significant effects on the expression, extinction, and reinstatement of morphine-induced CPP. Specifically, varenicline was shown to decrease the expression of morphine CPP, accelerate its extinction, and significantly attenuate the reinstatement of CPP triggered by a priming dose of morphine. dergipark.org.trresearchgate.net These findings suggest that while varenicline may not block the initial rewarding effects of morphine, it could be a useful therapeutic agent for reducing morphine dependence and preventing relapse. dergipark.org.trresearchgate.net Rats that were administered only varenicline did not show any conditioned place preference, indicating it does not have inherent rewarding effects in this model. dergipark.org.tr

The interaction between varenicline and the opioid system is thought to be linked to the role of nicotinic acetylcholine receptors (nAChRs) in addiction and dependence. dergipark.org.tr Activation of nAChRs can influence various neurotransmitter systems, including the dopamine system, which is critically involved in the rewarding effects of morphine. dergipark.org.tr The activation of nicotinic receptors has been associated with the rewarding effects of morphine and has been reported to decrease opioid withdrawal symptoms. dergipark.org.tr

Table 1: Effects of Varenicline on Morphine-Induced Conditioned Place Preference (CPP) in Rats
CPP PhaseEffect of Varenicline Pre-treatmentKey Finding
DevelopmentNo significant reductionVarenicline did not prevent the initial establishment of morphine's rewarding effects. dergipark.org.tr
ExpressionDecreasedVarenicline reduced the seeking of the morphine-paired environment. dergipark.org.tr
ExtinctionAcceleratedVarenicline facilitated the decline of preference for the morphine-paired environment. dergipark.org.tr
ReinstatementAttenuatedVarenicline reduced the relapse to morphine-seeking behavior triggered by a priming dose. dergipark.org.trresearchgate.net
Modulation of Antiseizure Medication Activity

The interaction between varenicline and antiseizure medications has been investigated in preclinical models, particularly the mouse maximal electroshock (MES)-induced seizure model, which is an experimental analogue for human generalized tonic-clonic seizures. nih.govnih.gov

Research has focused on varenicline's effects on the protective activity of four classic antiseizure drugs: carbamazepine (B1668303), phenobarbital, phenytoin, and valproate. nih.gov Studies revealed that varenicline administered at a subthreshold dose significantly decreased the protective efficacy of carbamazepine. nih.govnih.gov This was evidenced by a substantial increase in the median effective dose (ED50) of carbamazepine required to protect against MES-induced seizures. nih.govresearchgate.net This antagonistic effect was dose-dependent, as a lower dose of varenicline did not significantly alter carbamazepine's anticonvulsant activity. nih.govnih.gov

In contrast, varenicline did not have any significant impact on the protective activity of phenobarbital, phenytoin, or valproate in the same seizure model. nih.govnih.gov The mechanism behind the specific interaction with carbamazepine appears to be pharmacodynamic, as the observed effect was not associated with changes in the total brain concentration of carbamazepine. nih.govnih.gov These findings suggest that the interaction between varenicline and classic antiseizure medications is not a general effect but is specific to carbamazepine. nih.gov

Table 2: Effect of Varenicline on the Anticonvulsant Activity of Classic Antiseizure Medications in the Mouse MES Model
Antiseizure MedicationEffect of Varenicline (0.5 mg/kg) Co-administrationChange in Median Effective Dose (ED50)
CarbamazepineDecreased protective activityIncreased from 10.92 ± 1.0 mg/kg to 18.15 ± 1.73 mg/kg. nih.govnih.govresearchgate.net
PhenobarbitalNo impactNo significant change. nih.govnih.gov
PhenytoinNo impactNo significant change. nih.govnih.gov
ValproateNo impactNo significant change. nih.govnih.gov

Emerging Preclinical Research Areas

Investigation of Anti-inflammatory Properties

Recent preclinical research has begun to explore the potential anti-inflammatory effects of varenicline, primarily through its action on the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway. nih.govfrontiersin.orgnih.gov

In vitro studies using murine macrophage cell lines (RAW 264.7) have demonstrated that varenicline can significantly inhibit inflammatory responses induced by lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria. nih.govfrontiersin.orgnih.gov Varenicline was found to significantly reduce LPS-induced levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org This inhibition of COX enzymes led to a subsequent decrease in the production of downstream pro-inflammatory prostaglandins, including prostaglandin (B15479496) E2 (PGE2), 6-keto PGF1α (a stable metabolite of prostacyclin), and thromboxane (B8750289) A2 (TXA2). nih.govnih.gov

The anti-inflammatory effects of varenicline in this model were shown to be mediated, at least in part, through the activation of α7nAChRs. nih.govfrontiersin.org This was confirmed by experiments where the suppressive effects of varenicline on COX and prostaglandin levels were reversed by using selective α7nAChR antagonists. nih.govnih.gov The magnitude of varenicline's anti-inflammatory effect was comparable to that of conventional anti-inflammatory agents like ibuprofen (B1674241) and celecoxib. nih.gov In addition to these effects, varenicline also demonstrated antioxidant properties by reducing reactive oxygen species (ROS) in these cells. nih.govfrontiersin.org

The anti-inflammatory potential of varenicline has also been investigated in animal models of lung and brain inflammation. Some studies have shown that varenicline treatment can suppress inflammation and reduce the number of immune cells in the brain and lung tissues in models of stroke and emphysema, with these effects being mediated through α7nAChR activation. frontiersin.orgnih.gov

However, other research presents conflicting findings regarding the long-term effects of varenicline on lung tissue. One study in a rat model found that chronic varenicline treatment resulted in increased levels of oxidants like malondialdehyde (MDA) and myeloperoxidase (MPO) and decreased levels of antioxidants in lung tissue. nih.gov This was accompanied by histopathological observations of increased inflammatory cell infiltration, suggesting that chronic exposure could cause inflammation and lung cell injury. nih.govnih.gov Conversely, acute administration in the same study did not produce these oxidative or inflammatory effects. nih.gov These contrasting results highlight the need for further investigation into the conditions under which varenicline may exert either pro- or anti-inflammatory effects in different tissues.

Antiviral Activity against Pathogens (e.g., SARS-CoV-2) in Cell and Animal Models

Preclinical research has identified Varenicline as a compound with potential antiviral properties, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. news-medical.net Investigations using cell and animal models suggest that varenicline may inhibit viral infection and replication through interactions with viral proteins and host cell receptors.

In Vitro Research

Studies conducted in cell cultures have demonstrated varenicline's ability to suppress SARS-CoV-2. In vitro experiments showed that varenicline tartrate effectively reduced viral titers in Calu-3 and Caco-2 human cell lines. researchgate.net The compound's efficacy was observed against the wild-type SARS-CoV-2 virus as well as its Alpha and Beta variants, indicating a potential broad-spectrum activity against these strains. news-medical.netresearchgate.net

The half-maximal inhibitory concentration (IC50) — a measure of a drug's potency — varied depending on the cell line and the viral variant. For the wild-type virus, the IC50 was measured at 0.3 µM in Calu-3 cells and 0.5 µM in Caco-2 cells. researchgate.net The antiviral activity was even more potent against the Alpha variant in Calu-3 cells, with an IC50 of 0.13 µM. researchgate.net The Beta variant was also susceptible, showing an IC50 of 4µM in the same cell line. researchgate.net These inhibitory effects were achieved at concentrations that did not compromise the viability of the host cells. news-medical.netresearchgate.net

The proposed mechanism for this antiviral action involves the nicotinic acetylcholine receptor (nAChR) system and direct interaction with the virus. news-medical.netnih.gov Varenicline is known as a partial agonist at several nAChR subtypes, including α4β2, and a full agonist at the α7 receptor. nih.govdrugbank.com Computational modeling and in silico studies suggested that varenicline could bind with high affinity directly to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein at its hinge site. news-medical.netnih.gov This binding is thought to prevent the conformational change of the spike protein required for it to attach to host cell receptors like angiotensin-converting enzyme 2 (ACE2) or nAChRs, thereby inhibiting host cell infection. news-medical.netnih.gov Further electrophysiology studies indicated that the SARS-CoV-2 spike protein can interact with specific nAChR subtypes, namely α4β2 and/or α4α6β2. nih.govnih.gov

Cell LineSARS-CoV-2 VariantIC50 (µM)
Calu-3Wild-type0.3
Caco-2Wild-type0.5
Calu-3Alpha0.13
Calu-3Beta4

Animal Model Research

The antiviral potential of varenicline observed in vitro was further explored in an in vivo rhesus macaque model of SARS-CoV-2 infection. news-medical.netresearchgate.net In this preclinical study, varenicline was administered as a nasal spray to the animals. news-medical.net This method of delivery targets the initial site of viral entry and replication in the upper airway. news-medical.net

The results from the animal model were promising. Treatment with varenicline led to a significant reduction in the SARS-CoV-2 wild-type viral load in the nasal mucosa and upper airway. researchgate.net Specifically, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis of nasopharyngeal swabs showed that genomic RNA (gRNA) levels, which indicate the presence of the virus, decreased by approximately 100-fold. researchgate.net Furthermore, subgenomic RNA (sgRNA) levels, an indicator of active viral replication, were reduced by about 200-fold compared to controls and became undetectable by day 4 post-challenge. researchgate.net These findings suggest that varenicline can successfully inhibit viral infection and replication in a living organism. news-medical.netresearchgate.net The study noted only minor changes in the animals' body weight and temperature, with no significant adverse events detected. researchgate.net

Animal ModelPathogenKey Findings
Rhesus MacaquesSARS-CoV-2 (wild-type)Inhibited viral infection and replication in the nasal cavity within 24 hours. news-medical.net
Rhesus MacaquesSARS-CoV-2 (wild-type)Genomic RNA (gRNA) levels decreased approximately 100-fold. researchgate.net
Rhesus MacaquesSARS-CoV-2 (wild-type)Subgenomic RNA (sgRNA) levels decreased approximately 200-fold and were undetectable by day 4. researchgate.net

Theoretical Frameworks and Future Research Directions

Conceptual Models of Partial Agonism in Addiction Neurobiology

Varenicline (B1221332) hydrochloride's therapeutic effect is rooted in its action as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in the neurobiology of nicotine (B1678760) addiction. nih.gov The conceptual model of its function is twofold, addressing both the craving and withdrawal symptoms of cessation and the rewarding effects of nicotine.

First, as a partial agonist, varenicline binds to and moderately stimulates α4β2 nAChRs. wisebrain.org This mild stimulation mimics the effect of nicotine, leading to a modest and sustained release of dopamine (B1211576) in the mesolimbic pathway. wisebrain.orgnih.gov This action is believed to alleviate the craving and withdrawal symptoms that arise during smoking cessation, which are associated with reduced dopamine release in the absence of nicotine. nih.gov

Second, by occupying the α4β2 nAChRs, varenicline acts as an antagonist in the presence of nicotine. youtube.com It competitively inhibits nicotine from binding to these receptors, thereby blocking nicotine's ability to produce a robust dopamine surge. clinpgx.orgnih.gov This attenuates the reinforcing and rewarding effects of smoking, making the act less pleasurable and aiding in the extinction of the learned behavior associated with addiction. wisebrain.org This dual agonist-antagonist profile provides a comprehensive mechanism to manage nicotine dependence, forming a strong theoretical basis for its use. nih.gov

Comparative Pharmacological Profiling of nAChR Partial Agonists

Varenicline belongs to a class of nAChR partial agonists that also includes compounds like cytisine (B100878) and dianicline. While all target the α4β2 receptor, their pharmacological profiles exhibit key differences in affinity, efficacy, and receptor subtype selectivity, which may account for variations in clinical outcomes. nih.govnih.gov

Varenicline was developed from the basic structure of cytisine to improve its binding affinity for the α4β2 receptor and enhance its efficacy. nih.govnih.gov It binds with subnanomolar affinity to α4β2 nAChRs and has a significantly higher affinity for this subtype compared to others. nih.govdrugbank.com In functional studies, varenicline demonstrates partial agonist activity with approximately 45-60% of the maximal efficacy of nicotine in stimulating dopamine release. nih.govresearchgate.net In contrast, cytisine has a lower affinity for the α4β2 receptor. nih.gov Dianicline's limited clinical efficacy has been attributed to a combination of weaker functional potency and only moderate penetration into the brain. nih.govnih.gov

Comparative Pharmacological Data of nAChR Partial Agonists
CompoundTarget ReceptorBinding Affinity (Ki)Functional Efficacy (vs. Nicotine/ACh)Key Characteristics
Varenicline α4β2 nAChRSubnanomolar (~0.14 nM) nih.govPartial Agonist (~45-60%) nih.govresearchgate.netHigh affinity and selectivity for α4β2; also a full agonist at α7 nAChRs. drugbank.comnih.gov
α7 nAChR~125 nM nih.govFull Agonist (~93% vs ACh) nih.gov
α6β2* nAChR~0.12 nM nih.govPartial Agonist (~49%) nih.gov
Cytisine α4β2 nAChRHigher than Varenicline (less potent) nih.govPartial AgonistLower brain penetration at recommended doses may limit efficacy. nih.gov Moderate affinity for muscle-type nAChRs. nih.gov
Dianicline α4β2 nAChRHighPartial Agonist (Weak functional potency)Limited clinical efficacy potentially due to weak potency and moderate brain penetration. nih.govnih.gov

Unanswered Questions and Research Gaps in Varenicline Hydrochloride Pharmacology

Despite its success, significant questions regarding the pharmacology of varenicline remain. A primary research gap is the full clinical implication of its potent, full agonism at α7 nAChRs. nih.govresearchgate.net The role of this interaction in smoking cessation, and its potential contribution to cognitive or other neurological effects, is not fully understood.

Another area of uncertainty involves the long-term neuroadaptations resulting from varenicline treatment. Chronic nicotine exposure leads to an upregulation of nAChRs, a state believed to contribute to withdrawal and craving. uchicagomedicine.org Puzzlingly, varenicline also appears to cause receptor upregulation, yet it is effective for cessation. uchicagomedicine.org Recent findings suggest varenicline becomes trapped in intracellular acidic vesicles, from which it is slowly released, a mechanism that may dampen the signaling of the upregulated receptors and help reduce withdrawal symptoms. uchicagomedicine.orguchicagomedicine.org Further research is needed to fully elucidate this intracellular trafficking and its therapeutic relevance.

Novel Therapeutic Targets and Modalities Informed by Varenicline Research

The successful development of varenicline, which was based on a strong theoretical rationale, has provided a blueprint for future medication discovery for addiction and other central nervous system disorders. nih.govtandfonline.com Its success has validated the α4β2 nAChR as a primary therapeutic target and the partial agonist approach as a viable strategy.

Future research is now focused on developing compounds with even greater selectivity or with fine-tuned efficacy. For instance, ligands that are highly selective for α4β2 nAChRs, such as VMY-2-95, are being investigated to minimize off-target effects. acs.org There is also interest in developing molecules that specifically target different stoichiometric assemblies of the α4β2 receptor, as these may have distinct functional roles.

Furthermore, the understanding of varenicline's mechanism has spurred interest in other related targets. Given that continuous abstinence rates with varenicline are still suboptimal, research is expanding to explore novel medications that target other nicotinic receptors (such as α6-containing subtypes) or glutamate (B1630785) receptors, which are also implicated in nicotine dependence. nih.govtandfonline.com The concept of partial agonism is also being applied to the development of treatments for other substance use disorders.

Methodological Advancements in Preclinical and Molecular Studies of Ligand-Receptor Interactions

The study of how varenicline and other ligands interact with nAChRs has been greatly enhanced by significant methodological advancements in both computational and experimental techniques. These tools allow for a more detailed understanding of the molecular basis of drug action.

Computational Methods:

Molecular Docking and Virtual Screening: These computational techniques predict the preferred binding orientation and affinity of a ligand to a receptor. researchgate.net They are instrumental in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-receptor interactions over time. researchgate.net These simulations can help characterize the conformational changes a receptor undergoes upon ligand binding and unbinding, offering a deeper understanding of the mechanics of agonism and antagonism. drexel.edu

Experimental Techniques:

Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique has become crucial for determining the three-dimensional structure of receptors like nAChRs in complex with their ligands. nih.gov These structural insights are vital for understanding the precise molecular interactions that govern ligand recognition and receptor activation.

Label-Free Biosensing: Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) allow for the real-time, quantitative analysis of binding kinetics and thermodynamics. nih.govgenextgenomics.com They provide crucial data on how strongly (affinity) and how quickly (kinetics) a drug binds to its target.

Advanced Fluorescence Microscopy: Single-molecule fluorescence imaging and related techniques enable the study of ligand-receptor dynamics on the surface of living cells. nih.gov These methods can visualize receptor trafficking, clustering, and interactions with other cellular components, providing a more complete picture of drug action in a physiological context.

These advanced methods, used in combination, are paving the way for a more rational, structure-based approach to drug design, moving beyond traditional screening to the creation of molecules tailored for specific interactions with their targets. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the receptor selectivity of Varenicline hydrochloride across nAChR subtypes (e.g., α4β2, α3β4, α7)?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-epibatidine for α4β2 and α3β4 subtypes) and functional assays (e.g., calcium flux or electrophysiology) to measure EC₅₀ values. For α7 nAChRs, employ selective positive allosteric modulators (e.g., CCMI) to isolate agonist effects. Ensure proper controls for non-specific binding and receptor desensitization .
  • Key Data : EC₅₀ values: α4β2 (2.3 μM), α3β4 (55 μM), α7 (18 μM) .

Q. How should researchers design in vitro studies to assess Varenicline’s partial agonism versus full agonism at α4β2 nAChRs?

  • Methodological Answer : Compare Varenicline’s efficacy to a full agonist like nicotine using dose-response curves. Normalize data to maximal nicotine-induced responses. For partial agonism, expect submaximal activation even at saturating concentrations. Include α4β2-specific antagonists (e.g., dihydro-β-erythroidine) to confirm receptor specificity .

Q. What are the optimal storage and handling conditions for Varenicline hydrochloride in long-term preclinical studies?

  • Methodological Answer : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Prepare stock solutions in DMSO (≥2 mg/mL) and store aliquots at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on Varenicline’s dual role as a partial agonist (α4β2) and full agonist (α7) in behavioral models of addiction?

  • Methodological Answer : Use conditional knockout mice or subtype-selective antagonists to isolate receptor contributions. For example, combine Varenicline with α7-specific antagonists (e.g., methyllycaconitine) in self-administration paradigms. Analyze dose-dependent effects on dopamine release in mesolimbic pathways via microdialysis .

Q. What statistical approaches are appropriate for analyzing dose-response discrepancies in Varenicline’s efficacy across different preclinical species?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to compare EC₅₀ and Emax values between species. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for cross-species variability. Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences .

Q. How to investigate off-target effects of Varenicline hydrochloride in non-nAChR systems (e.g., monoamine transporters)?

  • Methodological Answer : Screen Varenicline against panels of recombinant receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays. Prioritize functional assays (e.g., synaptosomal uptake inhibition) for hits with >50% displacement at 10 μM. Cross-validate with in vivo microdialysis in reward-related brain regions .

Q. What experimental strategies can address the paradoxical neuroprotective vs. pro-excitotoxic effects of Varenicline in α7 nAChR-overexpressing neuronal cultures?

  • Methodological Answer : Modulate calcium dynamics using fluorescent indicators (e.g., Fluo-4) to quantify intracellular Ca²⁺ under oxidative stress. Compare Varenicline’s effects in wild-type vs. α7-KO cultures. Co-administer antioxidants (e.g., N-acetylcysteine) to isolate receptor-mediated excitotoxicity .

Methodological Best Practices

  • Data Reprodubility : Adhere to ARRIVE guidelines for preclinical studies. Report batch-specific purity data for Varenicline (e.g., HPLC traces) and validate receptor assays with reference agonists/antagonists .
  • Conflict Resolution : Use systematic reviews (e.g., PRISMA) to contextualize contradictory findings. Highlight species, dosing regimens, and endpoint variability in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline dihydrochloride
Reactant of Route 2
Varenicline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.